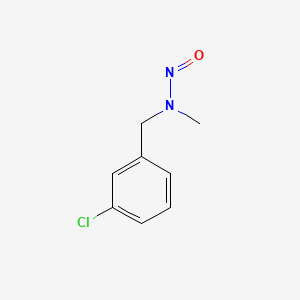
Salicylic acid, chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylic acid, chloroacetate is a compound that combines the properties of salicylic acid and chloroacetate. Salicylic acid is a well-known compound used in various applications, including medicine and cosmetics, due to its anti-inflammatory and keratolytic properties. Chloroacetate, on the other hand, is a derivative of acetic acid with a chlorine atom, which imparts unique chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salicylic acid, chloroacetate typically involves the reaction of salicylic acid with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Salicylic acid+Chloroacetyl chloride→Salicylic acid, chloroacetate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Salicylic acid, chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloroacetate group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and chloroacetic acid.
Oxidation and Reduction: The aromatic ring of salicylic acid can undergo oxidation and reduction reactions, although these are less common for the chloroacetate derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in organic solvents, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are typically conducted at elevated temperatures to accelerate the process.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, depending on the nucleophile used.
Hydrolysis: The major products are salicylic acid and chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
Salicylic acid, chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of salicylic acid, chloroacetate involves its interaction with various molecular targets and pathways:
Keratolytic Action: Salicylic acid component promotes the shedding of the outer layer of the skin, which helps in treating conditions like acne and psoriasis.
Anti-inflammatory Action: Salicylic acid inhibits the production of pro-inflammatory mediators, reducing inflammation.
Antimicrobial Action: The chloroacetate group enhances the antimicrobial properties of the compound by disrupting microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl salicylate: Another derivative of salicylic acid, commonly used in topical analgesics.
Acetylsalicylic acid (Aspirin): A well-known derivative used as an analgesic and anti-inflammatory drug.
Chloroacetic acid: A simple chloroacetate compound used in various chemical syntheses.
Uniqueness
Salicylic acid, chloroacetate is unique due to its combined properties of salicylic acid and chloroacetate, making it a versatile compound with applications in multiple fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6090-79-5 |
|---|---|
Molekularformel |
C9H7ClO4 |
Molekulargewicht |
214.60 g/mol |
IUPAC-Name |
2-(2-chloroacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
LAZUHOPLTJOKNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Di(3-pyridinyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B12009001.png)

![N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12009024.png)
![N-methyl-2-[methyl(phenyl)sulfamoyl]-N-phenylacetamide](/img/structure/B12009031.png)



![Phenol, 2-[[[2-(ethylthio)-6-benzothiazolyl]imino]methyl]-](/img/structure/B12009059.png)
![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)

![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009089.png)

